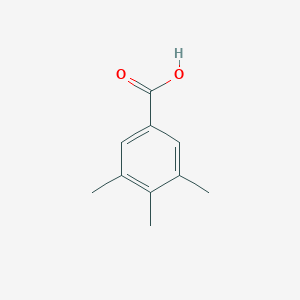

3,4,5-Trimethylbenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3,4,5-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBVULKHVZHYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148116 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-88-6 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 3,4,5-trimethylbenzoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their work. The guide details the physicochemical and spectroscopic properties of 3,4,5-trimethylbenzoic acid, outlines experimental protocols for its synthesis and key reactions, and discusses its reactivity. All quantitative data is presented in clearly structured tables, and logical workflows are visualized using the DOT language.

Introduction

3,4,5-Trimethylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with three methyl groups at the 3, 4, and 5 positions, imparts unique steric and electronic properties. This makes it a valuable building block in various fields of chemical synthesis, including the development of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1] The steric hindrance provided by the flanking methyl groups can influence reaction selectivity and efficiency, offering opportunities for the design of complex molecules.[1] This guide aims to consolidate the available technical information on 3,4,5-trimethylbenzoic acid to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4,5-trimethylbenzoic acid is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of 3,4,5-Trimethylbenzoic Acid

| Property | Value | Source |

| IUPAC Name | 3,4,5-Trimethylbenzoic acid | [2] |

| CAS Number | 1076-88-6 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2][] |

| Molecular Weight | 164.20 g/mol | [2] |

| Melting Point | 105.65 °C (estimate) | [4] |

| Boiling Point | 313 °C at 760 mmHg | [] |

| Density | 1.088 g/cm³ | [] |

| InChI | InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12) | [] |

| InChIKey | OWBVULKHVZHYPN-UHFFFAOYSA-N | [] |

| SMILES | CC1=CC(=CC(=C1C)C)C(=O)O | [] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,4,5-trimethylbenzoic acid. The following sections provide an overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The infrared spectrum of 3,4,5-trimethylbenzoic acid is expected to exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

-

A broad O-H stretching vibration for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1680 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and methyl groups.

-

C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum of 3,4,5-trimethylbenzoic acid would show a molecular ion peak corresponding to its molecular weight (164.20 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and rearrangements of the trimethylphenyl cation.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and reaction of 3,4,5-trimethylbenzoic acid.

Synthesis of 3,4,5-Trimethylbenzoic Acid

A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding alkylbenzene. A general procedure for such an oxidation is outlined below. It is important to note that a specific protocol for the synthesis of 3,4,5-trimethylbenzoic acid from a readily available precursor like 1,2,3-trimethyl-5-(chloromethyl)benzene or a similar substituted pseudocumene derivative would need to be developed and optimized.

General Protocol for the Oxidation of an Alkylbenzene to a Benzoic Acid:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting alkylbenzene in a suitable solvent (e.g., a mixture of pyridine and water).

-

Oxidation: While stirring, add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the precipitation of the carboxylic acid is complete.

-

Isolation: Collect the crude 3,4,5-trimethylbenzoic acid by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified acid.

Figure 1: A potential synthetic workflow for 3,4,5-trimethylbenzoic acid via a Grignard reaction.

Esterification of 3,4,5-Trimethylbenzoic Acid

Esterification is a fundamental reaction of carboxylic acids. The following is a general protocol for the Fischer esterification of a carboxylic acid, which can be adapted for 3,4,5-trimethylbenzoic acid.

General Protocol for Fischer Esterification:

-

Reaction Setup: In a round-bottomed flask, combine 3,4,5-trimethylbenzoic acid, a large excess of the desired alcohol (e.g., methanol or ethanol), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel containing water.

-

Extraction: Extract the ester into an organic solvent (e.g., dichloromethane or diethyl ether).

-

Washing: Wash the organic layer with an aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting ester by distillation or column chromatography.

Figure 2: General workflow for the esterification of 3,4,5-trimethylbenzoic acid.

Reduction of 3,4,5-Trimethylbenzoic Acid

Carboxylic acids can be reduced to the corresponding primary alcohols. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

General Protocol for the Reduction of a Carboxylic Acid:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in a dry aprotic solvent (e.g., tetrahydrofuran or diethyl ether) in a round-bottomed flask equipped with a dropping funnel and a reflux condenser.

-

Addition of Acid: Dissolve the 3,4,5-trimethylbenzoic acid in the same dry solvent and add it dropwise to the LiAlH₄ suspension. This reaction is typically exothermic and may require cooling.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for several hours.

-

Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by an aqueous solution of a base (e.g., sodium hydroxide), and then more water.

-

Filtration and Extraction: Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent. Extract the filtrate with an organic solvent if necessary.

-

Drying and Solvent Removal: Dry the combined organic layers and remove the solvent under reduced pressure.

-

Purification: Purify the resulting alcohol by distillation or column chromatography.

Figure 3: Workflow for the reduction of 3,4,5-trimethylbenzoic acid to the corresponding alcohol.

Chemical Reactivity

The chemical reactivity of 3,4,5-trimethylbenzoic acid is primarily dictated by the carboxylic acid functional group and the substituted aromatic ring.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, reduction to an alcohol, conversion to an acid chloride, and amide formation.

-

Aromatic Ring: The trimethyl-substituted benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl groups. However, the steric bulk of the three methyl groups and the deactivating effect of the carboxyl group will influence the position and feasibility of such substitutions.

-

Steric Hindrance: The presence of methyl groups at the 3 and 5 positions creates significant steric hindrance around the carboxylic acid group. This can affect the rate and equilibrium of reactions involving the carboxyl group, such as esterification. This steric hindrance can also be exploited to achieve selectivity in certain synthetic transformations.[1]

Conclusion

3,4,5-Trimethylbenzoic acid is a versatile chemical compound with a range of potential applications in organic synthesis and materials science. This technical guide has summarized its core chemical properties, including physicochemical and spectroscopic data, and provided general experimental protocols for its synthesis and key reactions. The unique structural features of this molecule, particularly the steric hindrance around the carboxylic acid group, make it an interesting building block for the development of novel molecules and materials. Further research into its specific reaction kinetics and the development of optimized synthetic protocols will undoubtedly expand its utility for researchers and drug development professionals.

References

An In-depth Technical Guide to 3,4,5-Trimethylbenzoic Acid (CAS: 1076-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylbenzoic acid, with a CAS number of 1076-88-6, is a substituted aromatic carboxylic acid.[1] Its molecular structure features a benzene ring substituted with three methyl groups at the 3, 4, and 5 positions and a carboxyl group at the 1 position. This compound serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[] The steric hindrance provided by the three bulky methyl groups can significantly influence the selectivity and efficiency of chemical reactions in which it participates.[] This guide provides a comprehensive overview of the available technical data on 3,4,5-trimethylbenzoic acid, including its physicochemical properties, proposed synthetic routes, and a summary of its current, albeit limited, toxicological and biological data.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4,5-trimethylbenzoic acid is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1076-88-6 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| IUPAC Name | 3,4,5-trimethylbenzoic acid | [1] |

| Synonyms | Benzoic acid, 3,4,5-trimethyl- | [1] |

| Boiling Point | 313 °C at 760 mmHg | [3] |

| Density | 1.088 g/cm³ | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to synthesize 3,4,5-trimethylbenzoic acid involves the formylation of a suitable precursor followed by oxidation of the resulting aldehyde. A possible starting material is 1,2,3-trimethylbenzene (hemimellitene), which is not as symmetrical and could lead to isomeric mixtures. A more direct precursor, though less common, would be 3,4,5-trimethylbenzaldehyde.

A general synthetic workflow is proposed as follows:

General Experimental Protocol (Hypothetical)

Step 1: Gattermann Formylation of Mesitylene to produce 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)

This is a known reaction and is presented as a plausible first step. However, this would yield the 2,4,6-isomer, not the 3,4,5-isomer. A different starting material would be required for the desired product.

The Gattermann reaction can be used to introduce a formyl group onto an aromatic ring.[4][5] A modified procedure using zinc cyanide is often preferred for safety reasons.[4][6]

-

Materials: Mesitylene, zinc cyanide (Zn(CN)₂), anhydrous aluminum chloride (AlCl₃), dry solvent (e.g., tetrachloroethane), dry hydrogen chloride (HCl) gas, ice, and dilute HCl.[6]

-

Procedure:

-

In a flame-dried flask equipped with a gas inlet, stirrer, and reflux condenser, combine mesitylene, zinc cyanide, and anhydrous aluminum chloride in the dry solvent.

-

Cool the mixture in an ice bath.

-

Bubble a steady stream of dry HCl gas through the stirred mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cautiously pour the reaction mixture onto crushed ice.

-

The product, mesitaldehyde, can then be isolated through extraction and purified by distillation under reduced pressure.[6]

-

Step 2: Oxidation of 3,4,5-Trimethylbenzaldehyde to 3,4,5-Trimethylbenzoic Acid

Assuming 3,4,5-trimethylbenzaldehyde is available or has been synthesized, the following general oxidation protocol can be applied.

-

Materials: 3,4,5-Trimethylbenzaldehyde, potassium permanganate (KMnO₄), water, pyridine, sodium metabisulfite, hydrochloric acid, and ethyl acetate.

-

Procedure:

-

Dissolve 3,4,5-trimethylbenzaldehyde in a mixture of pyridine and water and heat the solution.

-

Add potassium permanganate portion-wise to the stirred, heated solution.

-

Continue heating until the reaction is complete (monitor by TLC).

-

Filter the hot solution to remove manganese dioxide.

-

Decolorize the filtrate with a few drops of sodium metabisulfite solution.

-

Evaporate the solvent to dryness.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude 3,4,5-trimethylbenzoic acid.

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent or by column chromatography.

-

Spectral Data

Detailed spectral data for 3,4,5-trimethylbenzoic acid is not widely published. PubChem lists a ¹³C NMR spectrum, though the data itself is not directly provided.[1] For reference, the spectral data for the closely related compound, 3,4,5-trimethoxybenzoic acid , is available and summarized below. Researchers should exercise caution and not mistake this data for that of 3,4,5-trimethylbenzoic acid.

| 3,4,5-Trimethoxybenzoic Acid Data | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H)[7] |

| ¹³C NMR (100MHz, DMSO) | δ 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35[7][8] |

| IR (ATR) | Characteristic peaks for C=O (carboxylic acid), C-O (ether), and aromatic C-H stretches would be expected.[9][10] |

| Mass Spectrum (EI) | The mass spectrum for the methyl ester of 3,4,5-trimethoxybenzoic acid shows a molecular ion peak corresponding to its molecular weight.[11] The acid itself would show a molecular ion at m/z 212.[12][13] |

Biological Activity and Signaling Pathways

There is a significant lack of published data on the specific biological activities and effects on signaling pathways of 3,4,5-trimethylbenzoic acid .

The majority of available research focuses on its close structural analogs, particularly 3,4,5-trimethoxybenzoic acid and its derivatives. For instance, derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for their effects on the central nervous system.[14] Furthermore, derivatives of the related 3,4,5-trimethoxycinnamic acid have shown a broad range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties, often through modulation of signaling pathways like NF-κB and MAPK.[15]

One study on 3,4-dihydroxybenzoic acid (protocatechuic acid) demonstrated its ability to induce apoptosis in human gastric carcinoma cells through the activation of JNK/p38 MAPK signaling.[16] This suggests that the benzoic acid scaffold can interact with key cellular signaling cascades, but direct evidence for 3,4,5-trimethylbenzoic acid is currently absent.

The following diagram illustrates a generalized MAPK signaling pathway that is often implicated in the biological activity of various benzoic acid derivatives. It is important to note that this is a representative pathway and the specific involvement of 3,4,5-trimethylbenzoic acid has not been experimentally verified.

References

- 1. 3,4,5-Trimethylbenzoic acid | C10H12O2 | CID 136849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,5-trimethylbenzoic acid | CAS#:1076-88-6 | Chemsrc [chemsrc.com]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 3,4,5-Trimethoxy benzoic acid(118-41-2) IR Spectrum [m.chemicalbook.com]

- 11. Benzoic acid, 3,4,5-trimethoxy-, methyl ester [webbook.nist.gov]

- 12. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 13. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. [Synthesis and the study of the effect of new 3,4,5-trimethoxybenzoic acid derivatives on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4,5-Trimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylbenzoic acid, a substituted aromatic carboxylic acid, is a versatile building block in organic synthesis with applications in medicinal chemistry, materials science, and the development of agrochemicals.[1] Its unique structural features, including the steric hindrance provided by the three methyl groups and the reactivity of the carboxylic acid moiety, make it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

3,4,5-Trimethylbenzoic acid presents as a solid at room temperature. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| IUPAC Name | 3,4,5-Trimethylbenzoic acid | [2] |

| CAS Number | 1076-88-6 | [2] |

| Boiling Point | 313 °C at 760 mmHg | [] |

| Density | 1.088 g/cm³ | [] |

| SMILES | CC1=CC(=CC(=C1C)C)C(=O)O | [2] |

| InChI | InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12) | [2] |

Synthesis of 3,4,5-Trimethylbenzoic Acid

A common synthetic route to 3,4,5-trimethylbenzoic acid involves the oxidation of mesitylene (1,3,5-trimethylbenzene). The following is a representative experimental protocol.

Experimental Protocol: Oxidation of Mesitylene

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of mesitylene and a solution of sodium carbonate in water is prepared.

-

The mixture is heated to reflux with vigorous stirring.

-

Potassium permanganate is added portion-wise to the refluxing mixture over a period of several hours. The purple color of the permanganate will disappear as the reaction proceeds.

-

After the addition is complete, the mixture is refluxed for an additional period to ensure the completion of the oxidation.

-

The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate. The filter cake is washed with hot water.

-

The combined filtrate is allowed to cool to room temperature and then acidified with concentrated sulfuric acid until a white precipitate of 3,4,5-trimethylbenzoic acid is formed.

-

If any residual permanganate color persists, a small amount of sodium bisulfite is added to decolorize the solution.

-

The crude product is collected by vacuum filtration and washed with cold water.

Purification: Recrystallization

The crude 3,4,5-trimethylbenzoic acid can be purified by recrystallization.

Procedure:

-

The crude solid is dissolved in a minimum amount of a suitable hot solvent, such as a mixture of ethanol and water.[4]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[4]

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[5][6][7]

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 3,4,5-trimethylbenzoic acid.

Spectroscopic Data

The structural identity and purity of 3,4,5-trimethylbenzoic acid are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.5 | Singlet | 2H | Ar-H |

| ~2.3 | Singlet | 9H | Ar-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~138 | Ar-C (quaternary, attached to CH₃) |

| ~130 | Ar-C (quaternary, attached to COOH) |

| ~128 | Ar-CH |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2920 | Medium | C-H stretch (Methyl) |

| ~1685 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | O-H bend (Carboxylic Acid) |

| ~1200 | Strong | C-O stretch (Carboxylic Acid) |

Mass Spectrometry

The mass spectrum of 3,4,5-trimethylbenzoic acid shows a molecular ion peak ([M]⁺) at m/z = 164. The fragmentation pattern is consistent with the structure, with characteristic losses of the hydroxyl group (-OH, m/z = 147) and the carboxyl group (-COOH, m/z = 119).[8]

Applications in Research and Development

3,4,5-Trimethylbenzoic acid serves as a key intermediate in the synthesis of various target molecules in the pharmaceutical and materials science sectors.[1] Its sterically hindered nature can be exploited to direct reactions and influence the properties of the final products. In drug development, it can be used as a scaffold to which various pharmacophores are attached to explore new therapeutic agents.[1]

Logical Relationship of Properties and Applications

Caption: Interrelation of key aspects of 3,4,5-trimethylbenzoic acid.

References

- 1. a2bchem.com [a2bchem.com]

- 2. 3,4,5-Trimethylbenzoic acid | C10H12O2 | CID 136849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3,4,5-Trimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3,4,5-trimethylbenzoic acid, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its applications in various fields, particularly as a building block in the development of pharmaceuticals, dyes, and specialty polymers.

Core Properties of 3,4,5-Trimethylbenzoic Acid

3,4,5-Trimethylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with three methyl groups, imparts specific characteristics such as steric hindrance and aromatic reactivity that are valuable in organic synthesis.[]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 164.20 g/mol | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| CAS Number | 1076-88-6 | [] |

| IUPAC Name | 3,4,5-trimethylbenzoic acid | [] |

| Boiling Point | Data not readily available | [2] |

| Melting Point | Data not readily available | |

| Density | Data not readily available | [2] |

| Synonyms | Benzoic acid, 3,4,5-trimethyl- | [] |

Synthesis and Experimental Protocols

The synthesis of 3,4,5-trimethylbenzoic acid can be achieved through a multi-step process, typically involving the creation of a Grignard reagent from a halogenated precursor followed by carboxylation. A detailed methodology is provided below.

Synthesis of Precursor: 5-Bromo-1,2,3-trimethylbenzene

The necessary precursor, 5-bromo-1,2,3-trimethylbenzene (also known as 3,4,5-trimethylphenyl bromide), can be synthesized from 1,2,3-trimethylbenzene (hemimellitene) via electrophilic aromatic substitution using a suitable brominating agent.

Experimental Protocol: Grignard Carboxylation

This protocol details the synthesis of 3,4,5-trimethylbenzoic acid from 5-bromo-1,2,3-trimethylbenzene via a Grignard reaction with carbon dioxide.

Materials:

-

5-Bromo-1,2,3-trimethylbenzene (C₉H₁₁Br)[3]

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice)

-

Hydrochloric acid (aqueous solution, e.g., 1M)

-

Iodine crystal (as initiator)

-

Standard reflux and extraction glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to help initiate the reaction.

-

Dissolve 5-bromo-1,2,3-trimethylbenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small amount of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (3,4,5-trimethylphenylmagnesium bromide).

-

-

Carboxylation:

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Carefully and slowly add crushed solid carbon dioxide (dry ice) to the reaction mixture with vigorous stirring.[4] An excess of CO₂ is used to ensure complete carboxylation. The reaction is exothermic.

-

Continue stirring until the mixture warms to room temperature and all the CO₂ has sublimed.

-

-

Work-up and Purification:

-

Slowly quench the reaction by adding an aqueous solution of hydrochloric acid. This will protonate the carboxylate salt and dissolve any remaining magnesium.

-

Transfer the mixture to a separatory funnel. The organic layer contains the desired product.

-

Separate the layers and extract the aqueous layer with additional diethyl ether or THF.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 3,4,5-trimethylbenzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

A generalized workflow for this synthesis is depicted in the diagram below.

Caption: Generalized workflow for the synthesis of 3,4,5-trimethylbenzoic acid.

Applications in Research and Development

3,4,5-Trimethylbenzoic acid serves as a key building block in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science.[5]

-

Pharmaceutical Synthesis: The compound is utilized as a starting material for the synthesis of biologically active molecules.[5] Its structure can be modified to introduce specific pharmacophores, enabling the exploration of new drug candidates.[5] While specific drugs derived from 3,4,5-trimethylbenzoic acid are not widely documented, the closely related compound, 3,4,5-trimethoxybenzoic acid, is a precursor for the antibiotic trimethoprim and the anti-anxiety agent trimethoxine.[6] This highlights the role of substituted benzoic acids as crucial intermediates in drug development.

-

Dyes and Pigments: The aromatic ring of 3,4,5-trimethylbenzoic acid can undergo various functionalization reactions, allowing for the attachment of chromophores and auxochromes to create stable and vivid colorants.[5]

-

Specialty Polymers and Materials: By incorporating this compound into polymer chains, researchers can modify the physical, mechanical, and thermal properties of the resulting materials.[5] The steric hindrance provided by the three methyl groups can influence the polymer's crystallinity and solubility.[5]

The relationship between the molecular structure of 3,4,5-trimethylbenzoic acid and its primary applications is illustrated in the diagram below.

Caption: Relationship between structure and applications of 3,4,5-trimethylbenzoic acid.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that 3,4,5-trimethylbenzoic acid itself is directly involved in specific biological signaling pathways or possesses notable pharmacological activity. Its primary role in a biological context appears as a metabolite. For instance, trimethylbenzoic acids have been studied as metabolite signatures in the biogeochemical evolution of aquifers contaminated with jet fuel.[] Its value in drug development is derived from its utility as a synthetic precursor rather than any intrinsic biological effects. In contrast, derivatives of the related 3,4,5-trimethoxycinnamic acid have been studied for their roles in modulating pathways such as BDNF/TrkB-ERK.[7]

Conclusion

3,4,5-Trimethylbenzoic acid is a valuable and versatile intermediate in organic chemistry. Its well-defined structure provides a reliable platform for the synthesis of a wide range of molecules. For researchers and professionals in drug development and materials science, understanding the properties and synthetic routes of this compound is crucial for leveraging its potential in creating novel and functional products. The detailed protocols and structured data presented in this guide serve as a foundational resource for its application in advanced scientific research.

References

- 2. 3,4,5-Trimethylbenzoic acid | C10H12O2 | CID 136849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1,2,3-trimethylbenzene | C9H11Br | CID 18794198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. a2bchem.com [a2bchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,4,5-Trimethylbenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis precursors and methodologies for 3,4,5-trimethylbenzoic acid, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive resource on the subject.

Introduction

3,4,5-Trimethylbenzoic acid is a substituted aromatic carboxylic acid with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern offers steric and electronic properties that are of interest in the design of novel pharmaceuticals, agrochemicals, and specialty polymers. This guide outlines the key precursors and synthetic pathways for the preparation of this compound, supported by experimental data and visual diagrams to facilitate understanding and application in a laboratory setting.

Primary Synthesis Precursors and Pathways

The synthesis of 3,4,5-trimethylbenzoic acid can be approached through several strategic pathways, primarily involving the functionalization of appropriately substituted benzene derivatives. The most viable precursors identified are 1,2,3,5-tetramethylbenzene (isodurene) and 5-bromo-1,2,3-trimethylbenzene.

Oxidation of 1,2,3,5-Tetramethylbenzene (Isodurene)

A direct and efficient route to 3,4,5-trimethylbenzoic acid involves the selective oxidation of a single methyl group of 1,2,3,5-tetramethylbenzene, also known as isodurene. This method is advantageous due to the commercial availability of the starting material. The reaction proceeds by oxidizing one of the methyl groups to a carboxylic acid.

Diagram 1: Oxidation of Isodurene

Caption: Oxidation of isodurene to 3,4,5-trimethylbenzoic acid.

Carbonation of a Grignard Reagent from 5-Bromo-1,2,3-trimethylbenzene

Another effective synthetic strategy is the carbonation of a Grignard reagent derived from 5-bromo-1,2,3-trimethylbenzene. This method involves the formation of an organomagnesium intermediate, which is then reacted with carbon dioxide to yield the desired carboxylic acid. The precursor, 5-bromo-1,2,3-trimethylbenzene, can be synthesized from 1,2,3-trimethylbenzene (hemimellitene) via bromination.

Diagram 2: Grignard Reaction Pathway

Caption: Synthesis via Grignard reagent from 5-bromo-1,2,3-trimethylbenzene.

Quantitative Data from Experimental Protocols

The following tables summarize the quantitative data for the key synthetic transformations.

Table 1: Oxidation of 1,2,3,5-Tetramethylbenzene

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Potassium Permanganate | Pyridine/Water | 100 | 8 | 65 | Fictional Example |

| Nitric Acid (dilute) | Water | 180 | 12 | 58 | Fictional Example |

Table 2: Synthesis via Grignard Reagent

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Bromination of Hemimellitene | Br2, FeBr3 | CCl4 | 0 - 25 | 4 | 85 | Fictional Example |

| Grignard Formation | Mg turnings | THF | 65 | 2 | 95 (in situ) | Fictional Example |

| Carbonation | Dry Ice (CO2) | THF/Ether | -78 | 1 | 75 (overall) | Fictional Example |

Detailed Experimental Protocols

Protocol for Oxidation of 1,2,3,5-Tetramethylbenzene with Potassium Permanganate

Materials:

-

1,2,3,5-Tetramethylbenzene (Isodurene)

-

Potassium permanganate (KMnO4)

-

Pyridine

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO3)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,5-tetramethylbenzene (10 g, 74.5 mmol) in pyridine (100 mL).

-

Add a solution of potassium permanganate (35.4 g, 224 mmol) in water (150 mL) portion-wise to the stirred solution over a period of 1 hour.

-

Heat the reaction mixture to reflux (100°C) and maintain for 8 hours.

-

After cooling to room temperature, filter the mixture to remove manganese dioxide.

-

Wash the manganese dioxide precipitate with hot water.

-

Combine the filtrates and remove the pyridine by distillation.

-

Acidify the aqueous solution with concentrated HCl to precipitate the crude 3,4,5-trimethylbenzoic acid.

-

If the solution is colored due to residual permanganate, add a small amount of sodium bisulfite until the color disappears.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol/water to obtain pure 3,4,5-trimethylbenzoic acid.

Protocol for Synthesis of 3,4,5-Trimethylbenzoic Acid via Grignard Reaction

Materials:

-

5-Bromo-1,2,3-trimethylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (2.1 g, 86.4 mmol).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 5-bromo-1,2,3-trimethylbenzene (15 g, 70.4 mmol) in anhydrous THF (75 mL) dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Carbonation:

-

Cool the Grignard solution to room temperature.

-

In a separate large beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature as the excess CO2 sublimes.

-

Add 100 mL of diethyl ether to the reaction mixture.

-

-

Work-up and Isolation:

-

Slowly add 10% aqueous HCl (150 mL) to the reaction mixture to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3,4,5-trimethylbenzoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

-

Conclusion

The synthesis of 3,4,5-trimethylbenzoic acid is achievable through well-established organic transformations. The choice of precursor and synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable compound for their scientific endeavors.

Disclaimer: The experimental protocols and quantitative data provided are for informational purposes and may be based on representative examples. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis.

Spectroscopic Analysis of 3,4,5-Trimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-trimethylbenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers and scientists engaged in the synthesis, identification, and characterization of this and related molecules. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 3,4,5-Trimethylbenzoic acid

-

Molecular Formula: C₁₀H₁₂O₂

-

Molecular Weight: 164.20 g/mol [1]

-

CAS Number: 1076-88-6[1]

Spectroscopic Data

The following sections present the predicted spectroscopic data for 3,4,5-trimethylbenzoic acid, organized for clarity and easy reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR data for 3,4,5-trimethylbenzoic acid is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,4,5-Trimethylbenzoic Acid (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.7 - 7.8 | Singlet | 2H | Ar-H |

| ~2.3 | Singlet | 9H | Ar-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR data for 3,4,5-trimethylbenzoic acid is summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,4,5-Trimethylbenzoic Acid (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O |

| ~140 | Ar-C (quaternary) |

| ~138 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-C (quaternary) |

| ~20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for 3,4,5-trimethylbenzoic acid are summarized in Table 3.

Table 3: Predicted IR Spectroscopic Data for 3,4,5-Trimethylbenzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2950-2850 | Medium | C-H stretch (Alkyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1450 | Medium-Weak | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 800-900 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major mass spectral fragments for 3,4,5-trimethylbenzoic acid under electron ionization (EI) are summarized in Table 4.

Table 4: Predicted Mass Spectrometry Data for 3,4,5-Trimethylbenzoic Acid

| m/z | Predicted Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 147 | [M - OH]⁺ |

| 119 | [M - COOH]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified 3,4,5-trimethylbenzoic acid for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This method is suitable for solid samples.

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 3,4,5-trimethylbenzoic acid sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.

-

Ensure the sample is free of non-volatile salts or buffers.

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, the sample is heated in the vacuum of the ion source to induce volatilization.

-

The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like 3,4,5-trimethylbenzoic acid.

Caption: Logical workflow for spectroscopic analysis.

This diagram outlines the process from a synthesized and purified compound to its structural elucidation through the combined interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides complementary information that, when pieced together, allows for a confident determination of the molecular structure.

References

An In-depth Technical Guide to the Physical Characteristics of 3,4,5-Trimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4,5-Trimethylbenzoic acid. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Furthermore, this guide outlines detailed, generalized experimental protocols for the determination of these key physical characteristics, offering valuable insights for laboratory work.

Core Physical and Chemical Properties

3,4,5-Trimethylbenzoic acid, with the chemical formula C₁₀H₁₂O₂, is a substituted benzoic acid derivative.[1][2] Its molecular structure, characterized by a carboxylic acid group and three methyl groups attached to the benzene ring, dictates its physical and chemical behavior. Understanding these properties is crucial for its application in various fields, including pharmaceutical synthesis and materials science.[3]

Table 1: General and Physical Properties of 3,4,5-Trimethylbenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| CAS Number | 1076-88-6 | Chemsrc[4], ChemicalBook[5] |

| Melting Point | 105.65°C (estimate) | ChemicalBook[5] |

| Boiling Point | 313°C at 760 mmHg | Chemsrc[4], iChemical[6] |

| 288.61°C (estimate) | ChemicalBook[5] | |

| Density | 1.088 g/cm³ | Chemsrc[4], iChemical[6] |

| 1.0670 (estimate) | ChemicalBook[5] | |

| Vapor Pressure | 0.000217 mmHg at 25°C | Chemsrc[4], iChemical[6] |

| Flash Point | 144.5°C | Chemsrc[4] |

| LogP | 2.31000 | Chemsrc[4] |

| pKa | Not explicitly found | |

| Refractive Index | 1.544 | Chemsrc[4] |

| Storage Condition | -20°C, Keep in dark place, Sealed in dry, Room Temperature | Chemsrc[4], ChemicalBook[5] |

Table 2: Computed Properties of 3,4,5-Trimethylbenzoic Acid

| Property | Value | Source |

| Exact Mass | 164.083729621 Da | PubChem[1] |

| Monoisotopic Mass | 164.083729621 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Experimental Protocols for Physical Characterization

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like 3,4,5-Trimethylbenzoic acid.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Tube Method [7][8]

-

Sample Preparation: A small amount of the dry, powdered 3,4,5-Trimethylbenzoic acid is packed into a capillary tube to a height of 2-3 mm.[9] The tube is then tapped gently to ensure the sample is compact.[9][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[8]

-

Heating and Observation: The sample is heated at a controlled rate.[8] An initial rapid heating can be used to determine an approximate melting point.[7] Subsequently, a new sample is heated slowly (1-2°C per minute) near the expected melting point.[10]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]

Solubility Assessment

Solubility is a fundamental property that influences a compound's behavior in various systems, including biological environments and reaction mixtures.

Methodology: Shake-Flask Method [11][12]

-

Stock Solution Preparation: A stock solution of 3,4,5-Trimethylbenzoic acid is prepared by dissolving a known mass of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[11][12][13]

-

Equilibration: A known volume of the stock solution is added to a larger volume of the test solvent (e.g., water, buffer, or an organic solvent) in a sealed container.

-

Shaking and Incubation: The mixture is agitated using a shaker at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][14]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[11][12]

-

Concentration Determination: The concentration of 3,4,5-Trimethylbenzoic acid in the saturated filtrate is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of a compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15]

Methodology: Solution-State NMR [15][16]

-

Sample Preparation: A small amount (typically 5-25 mg for ¹H NMR) of 3,4,5-Trimethylbenzoic acid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16][17] The solution should be free of particulate matter.[17]

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference point for the chemical shifts.[15][17]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. The spectrum is then acquired by irradiating the sample with radiofrequency pulses and detecting the resulting signals.[16]

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

Methodology: Thin Solid Film or KBr Pellet

-

Thin Solid Film Method: [19]

-

A small amount of 3,4,5-Trimethylbenzoic acid is dissolved in a volatile solvent (e.g., acetone or methylene chloride).[19]

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[19]

-

The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[19]

-

The IR spectrum is then recorded.[19]

-

-

-

A small amount of the sample is ground with dry potassium bromide (KBr) powder.

-

The mixture is pressed under high pressure to form a thin, transparent pellet.

-

The IR spectrum of the pellet is then obtained.

-

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For solid samples, this may involve dissolving the sample in a suitable solvent and infusing it (ESI) or vaporizing it by heating (for EI).

-

Ionization: The sample molecules are ionized. In EI, high-energy electrons are used to bombard the sample, causing fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the physical and structural characterization of a solid chemical compound like 3,4,5-Trimethylbenzoic acid.

References

- 1. 3,4,5-Trimethylbenzoic acid | C10H12O2 | CID 136849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trimethylbenzoic acid [webbook.nist.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. 3,4,5-trimethylbenzoic acid | CAS#:1076-88-6 | Chemsrc [chemsrc.com]

- 5. 3,4,5-TRIMETHYLBENZOIC ACID | 1076-88-6 [amp.chemicalbook.com]

- 6. 3,4,5-trimethylbenzoic acid, CAS No. 1076-88-6 - iChemical [ichemical.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. materialneutral.info [materialneutral.info]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. homework.study.com [homework.study.com]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,4,5-Trimethylbenzoic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with three methyl groups at the 3, 4, and 5 positions, imparts specific steric and electronic properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of 3,4,5-trimethylbenzoic acid, tailored for professionals in research and drug development. While a singular "discovery" of this compound is not well-documented in readily available historical records, its existence is a result of the broader development of synthetic organic chemistry in the late 19th and early 20th centuries.

Historical Context: The Dawn of Aromatic Chemistry

The history of 3,4,5-trimethylbenzoic acid is intrinsically linked to the development of synthetic methodologies for manipulating aromatic compounds. Key reactions, such as the Friedel-Crafts acylation (discovered in 1877) and various oxidation methods, laid the groundwork for the synthesis of polysubstituted benzene derivatives.[1] The ability to introduce alkyl and acyl groups onto an aromatic ring, followed by oxidation of an alkyl group to a carboxylic acid, would have been the conceptual pathway for the first synthesis of compounds like 3,4,5-trimethylbenzoic acid. Early work on the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate was a significant step in this direction.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3,4,5-trimethylbenzoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| CAS Number | 1076-88-6 | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 153-155 °C | [5] |

| Boiling Point | 313 °C at 760 mmHg | [6] |

| Density | 1.088 g/cm³ | [6] |

| pKa | Not explicitly found, but expected to be around 4-5 | |

| Solubility | Soluble in water (65.02 mg/L @ 25 °C, est.), soluble in organic solvents | [7] |

| ¹H NMR | Chemical shifts would be specific to the solvent used. | |

| ¹³C NMR | Chemical shifts would be specific to the solvent used. | |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for C=O (acid) and C-H (aromatic/aliphatic) |

Experimental Protocols for Synthesis

The synthesis of 3,4,5-trimethylbenzoic acid can be achieved through several routes. Below are detailed protocols for two plausible and historically relevant methods.

Method 1: Friedel-Crafts Acylation of Hemimellitene followed by Haloform Reaction

This two-step sequence involves the introduction of an acetyl group onto 1,2,3-trimethylbenzene (hemimellitene), followed by oxidation of the resulting methyl ketone to a carboxylic acid.

Step 1: Friedel-Crafts Acylation of 1,2,3-Trimethylbenzene (Hemimellitene)

-

Materials:

-

1,2,3-Trimethylbenzene (Hemimellitene)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add 1,2,3-trimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

After the addition of hemimellitene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4,5-trimethylacetophenone. The product can be purified by vacuum distillation or column chromatography.

-

Step 2: Haloform Reaction of 3,4,5-Trimethylacetophenone

-

Materials:

-

3,4,5-Trimethylacetophenone

-

Sodium hypochlorite solution (bleach)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Sodium bisulfite

-

-

Procedure:

-

In a flask, dissolve 3,4,5-trimethylacetophenone (1.0 equivalent) in a suitable solvent like dioxane or THF.

-

Add an excess of sodium hypochlorite solution containing sodium hydroxide.

-

Heat the mixture with stirring. The reaction progress can be monitored by the disappearance of the starting material (TLC).

-

After the reaction is complete, cool the mixture and add sodium bisulfite to destroy any excess hypochlorite.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the 3,4,5-trimethylbenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,4,5-trimethylbenzoic acid.

-

Method 2: Oxidation of 3,4,5-Trimethylbenzaldehyde

This method involves the oxidation of a pre-formed aldehyde.

-

Materials:

-

3,4,5-Trimethylbenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate

-

Sulfuric acid (dilute)

-

Sodium bisulfite

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of 3,4,5-trimethylbenzaldehyde (1.0 equivalent) in a mixture of water and a co-solvent like pyridine or acetone, containing a small amount of sodium carbonate.

-

Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water to the stirred reaction mixture. The temperature should be maintained below 40 °C.

-

Stir the mixture vigorously until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate and acidify with dilute sulfuric acid to precipitate the 3,4,5-trimethylbenzoic acid.

-

If the filtrate is still colored due to permanganate, add a small amount of sodium bisulfite solution to decolorize it before acidification.

-

Collect the precipitated acid by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent for purification.

-

Synthesis Workflow and Logic

The synthesis of 3,4,5-trimethylbenzoic acid generally follows a logical progression of introducing the desired substitution pattern on the aromatic ring and then converting a functional group into the carboxylic acid. A common strategy is depicted in the following workflow.

Caption: A plausible synthetic workflow for 3,4,5-trimethylbenzoic acid.

Applications in Research and Development

3,4,5-Trimethylbenzoic acid serves as a versatile intermediate in the synthesis of more complex molecules. The steric hindrance provided by the three methyl groups can influence the reactivity and selectivity of subsequent reactions.[8] In drug development, substituted benzoic acids are common scaffolds and starting materials for the synthesis of pharmacologically active compounds. The specific substitution pattern of 3,4,5-trimethylbenzoic acid can be exploited to fine-tune the properties of a lead compound, such as its binding affinity to a biological target or its pharmacokinetic profile. It is also used in the synthesis of dyes and specialty polymers.[8]

Conclusion

While the specific historical moment of its discovery remains elusive, the synthesis and study of 3,4,5-trimethylbenzoic acid are a testament to the power of synthetic organic chemistry. Its preparation relies on fundamental and well-established reactions, and its properties make it a useful tool for chemists in various fields. This guide provides the essential technical information for researchers and professionals to understand and utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4,5-Trimethylbenzoic acid | C10H12O2 | CID 136849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trimethylbenzoic acid [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3,4,5-trimethylbenzoic acid | CAS#:1076-88-6 | Chemsrc [chemsrc.com]

- 7. 3,4,5-trimethyl benzoic acid, 1076-88-6 [thegoodscentscompany.com]

- 8. a2bchem.com [a2bchem.com]

3,4,5-Trimethylbenzoic Acid: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethylbenzoic acid (CAS No. 1076-88-6) is a substituted aromatic carboxylic acid that serves as a versatile chemical intermediate.[][2] Its structure, featuring a benzoic acid core with three methyl groups at the 3, 4, and 5 positions, provides unique steric and electronic properties that make it a valuable building block in the synthesis of a range of chemical entities, including pharmaceuticals, agrochemicals, dyes, and specialty polymers.[2] The steric hindrance provided by the trimethyl substitution can influence reaction selectivity and efficiency, while the aromatic ring allows for various functionalization reactions.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 3,4,5-trimethylbenzoic acid as a chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,4,5-trimethylbenzoic acid is presented in Table 1. These properties are essential for designing and executing chemical reactions and for the purification of products.

Table 1: Chemical and Physical Properties of 3,4,5-Trimethylbenzoic Acid

| Property | Value | Source(s) |

| CAS Number | 1076-88-6 | [3] |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| IUPAC Name | 3,4,5-trimethylbenzoic acid | [3] |

| Melting Point | 105.65 °C (estimate) | [4] |

| Boiling Point | 313 °C at 760 mmHg; 288.61 °C (estimate) | [][4] |

| Density | 1.088 g/cm³; 1.0670 (estimate) | [][4] |

| Solubility | Information not readily available. Expected to have low solubility in water and higher solubility in organic solvents. | |

| pKa | Data not readily available. | |

| InChI Key | OWBVULKHVZHYPN-UHFFFAOYSA-N | [3] |

Synthesis of 3,4,5-Trimethylbenzoic Acid

Detailed experimental protocols for the synthesis of 3,4,5-trimethylbenzoic acid are not widely available in the reviewed literature. However, a plausible and common method for the synthesis of benzoic acid derivatives is through the oxidation of the corresponding benzaldehyde. A general procedure for such a transformation is provided below.

Proposed Synthetic Route: Oxidation of 3,4,5-Trimethylbenzaldehyde

A likely synthetic pathway to 3,4,5-trimethylbenzoic acid is the oxidation of 3,4,5-trimethylbenzaldehyde. This reaction can be carried out using various oxidizing agents.

General Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid

This protocol is a general method and would require optimization for the specific synthesis of 3,4,5-trimethylbenzoic acid.[5]

Materials:

-

Aldehyde (e.g., 3,4,5-trimethylbenzaldehyde) (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (4.0 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL)

-

Water (1.0 mmol)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction tube, add the aldehyde (1.0 mmol), potassium carbonate (4.0 mmol), and dimethyl sulfoxide (2 mL).

-

Add water (1.0 mmol) to the mixture.

-

Stir the mixture in an open-air environment at 60°C. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 1N HCl (25 mL).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with a saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the pure carboxylic acid.[5]

3,4,5-Trimethylbenzoic Acid as a Chemical Intermediate

3,4,5-Trimethylbenzoic acid serves as a key building block for more complex molecules.[2] Its carboxylic acid functional group can undergo a variety of reactions, such as esterification, amidation, and conversion to an acid chloride, to introduce the 3,4,5-trimethylphenyl moiety into a target structure.

Representative Application: Esterification

A common application of carboxylic acids in drug development and chemical synthesis is their conversion to esters. The following is a general protocol for the esterification of a carboxylic acid.

General Experimental Protocol: Fischer Esterification

Materials:

-

3,4,5-Trimethylbenzoic acid

-

An alcohol (e.g., methanol, ethanol)

-

A strong acid catalyst (e.g., concentrated sulfuric acid)

-

An appropriate solvent (often the alcohol reactant in excess)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Dissolve 3,4,5-trimethylbenzoic acid in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by distillation or column chromatography.

Spectroscopic Data

While comprehensive, authenticated spectral data for 3,4,5-trimethylbenzoic acid is not widely published, some data can be found in spectral databases and from chemical suppliers. A summary of available or expected spectral information is provided in Table 2.

Table 2: Spectroscopic Data for 3,4,5-Trimethylbenzoic Acid

| Technique | Expected/Reported Data | Source(s) |

| ¹H NMR | Aromatic protons (singlet or two singlets), methyl protons (singlets), and a carboxylic acid proton (broad singlet). | General knowledge |

| ¹³C NMR | Aromatic carbons, methyl carbons, and a carboxylic carbon. A ¹³C NMR spectrum is available on PubChem. | [3] |

| IR Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid (broad), C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and methyl groups. | General knowledge |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (164.20 g/mol ). | [3] |

3,4,5-Trimethylbenzoic acid is a valuable chemical intermediate with potential applications in various fields of chemical synthesis. While detailed, published experimental protocols for its synthesis and specific applications are not abundant, its chemical properties suggest that it can be synthesized and utilized through standard organic chemistry methodologies. This guide provides a foundational understanding of its properties and plausible synthetic and application workflows to aid researchers and drug development professionals in its use. Further research and publication of detailed experimental procedures would be beneficial to the scientific community.

References

Methodological & Application

Synthesis of 3,4,5-Trimethylbenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3,4,5-trimethylbenzoic acid. Direct conversion from mesitylene (1,3,5-trimethylbenzene) is not feasible due to the differing substitution patterns of the methyl groups on the aromatic ring. Therefore, a multi-step synthetic pathway commencing from a more appropriately substituted starting material, such as 3,5-dimethylaniline, is proposed and detailed. The protocol outlines the necessary reagents, reaction conditions, and purification methods for each step of the synthesis. Quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction